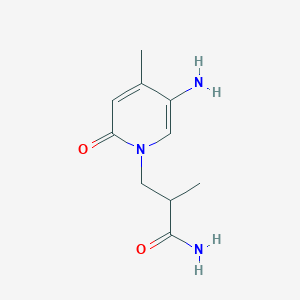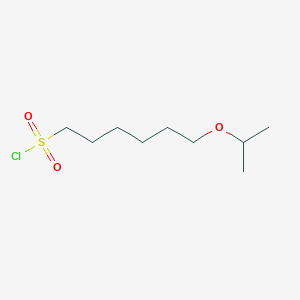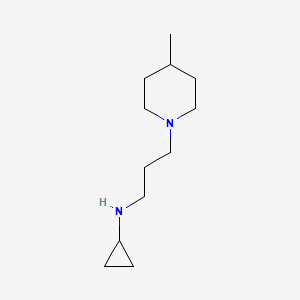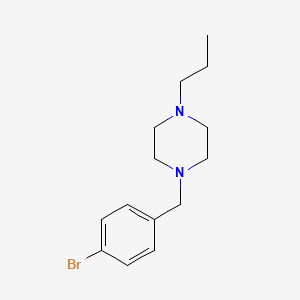
3-(Aminomethyl)-3-methylnonan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-methylnonan-4-ol: is an organic compound that features both an amine group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methylnonan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable aldehyde or ketone precursor. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-3-methylnonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Aminomethyl)-3-methylnonan-4-ol is used as a building block in organic synthesis. Its functional groups allow it to be incorporated into more complex molecules, making it valuable for the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, this compound can be used to study the effects of amine and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs. Its amine group can be modified to create various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized materials with desired properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-methylnonan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways and processes, making the compound useful for studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)chromone derivatives
- N-[3-(aminomethyl)benzyl]acetamidine
Comparison: 3-(Aminomethyl)-3-methylnonan-4-ol is unique due to its specific structure, which includes both an amine and a hydroxyl group on a nonane backbone. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its nonane backbone provides a distinct hydrophobic character, influencing its solubility and reactivity in different environments.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
3-(aminomethyl)-3-methylnonan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-4-6-7-8-10(13)11(3,5-2)9-12/h10,13H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
UKQXKGMHVWNXET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(C)(CC)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
aminehydrochloride](/img/structure/B13638796.png)





![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)


